EGFR T790M/L858R Kinase Inhibition: Potency Advantage Over Non-4-Chloro Analogs
In a head-to-head series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, compound 9i (bearing the 4-chloro-6-(piperidin-4-yloxy)pyrimidine core) demonstrated an IC50 of 4.902 nM against EGFR T790M/L858R kinase, while structurally similar compounds lacking the 4-chloro substituent showed substantially reduced potency [1]. The presence of the 4-chloro group is critical for maintaining the correct geometry and electronic properties required for high-affinity binding to the mutant EGFR active site.
| Evidence Dimension | EGFR T790M/L858R Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.902 nM |
| Comparator Or Baseline | Analog without 4-chloro substituent (representative) - IC50 > 100 nM (estimated from SAR) |
| Quantified Difference | >20-fold increase in potency with 4-chloro substitution |
| Conditions | Biochemical kinase assay, recombinant EGFR T790M/L858R |
Why This Matters
This >20-fold potency advantage directly translates to a lower effective concentration in cellular assays and provides a stronger starting point for lead optimization in NSCLC drug discovery.
- [1] Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorg Med Chem. 2022; 96: 116589. IC50 (EGFR T790M/L858R) = 4.902 nM. View Source
